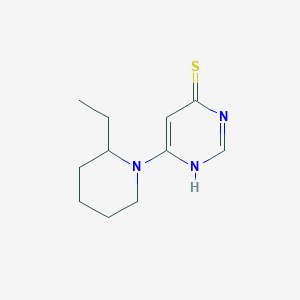

6-(2-ethylpiperidin-1-yl)pyrimidine-4(3H)-thione

CAS No.:

Cat. No.: VC16750149

Molecular Formula: C11H17N3S

Molecular Weight: 223.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17N3S |

|---|---|

| Molecular Weight | 223.34 g/mol |

| IUPAC Name | 6-(2-ethylpiperidin-1-yl)-1H-pyrimidine-4-thione |

| Standard InChI | InChI=1S/C11H17N3S/c1-2-9-5-3-4-6-14(9)10-7-11(15)13-8-12-10/h7-9H,2-6H2,1H3,(H,12,13,15) |

| Standard InChI Key | YRZYETZCYPNNOW-UHFFFAOYSA-N |

| Canonical SMILES | CCC1CCCCN1C2=CC(=S)N=CN2 |

Introduction

6-(2-ethylpiperidin-1-yl)pyrimidine-4(3H)-thione is a sulfur-containing heterocyclic compound classified as a pyrimidine derivative. Pyrimidines are six-membered aromatic rings with two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a thione functional group, where a sulfur atom replaces the oxygen in a typical carbonyl group, forming a double bond with the carbon atom at position 4 of the pyrimidine ring.

Key Features:

-

Chemical Formula: C11H17N3S

-

Functional Groups:

-

Pyrimidine ring

-

Thione group

-

Piperidine moiety with an ethyl substituent

-

The compound's structural configuration makes it a promising candidate for various biological and pharmacological applications due to its potential interactions with enzymes and receptors.

Synthesis of the Compound

The synthesis of 6-(2-ethylpiperidin-1-yl)pyrimidine-4(3H)-thione involves reactions between pyrimidine derivatives and thiourea or its analogs. Below are common methods used:

General Synthesis Pathway:

-

Reactants:

-

Pyrimidine precursor

-

Thiourea or related sulfur-containing reagents

-

Ethyl-substituted piperidine derivative

-

-

Reaction Conditions:

-

Solvent: Ethanol or dimethylformamide (DMF)

-

Catalyst: Acidic or basic conditions depending on the reaction type

-

Temperature: Moderate heating (~100°C)

-

-

Mechanism:

-

The thiourea reacts with the pyrimidine precursor, introducing the thione group.

-

Subsequent alkylation with ethyl-substituted piperidine completes the synthesis.

-

This process yields a thione derivative with high specificity for the desired functional groups.

Pharmacological Potential:

The compound is of interest in medicinal chemistry due to its potential activities, including:

-

Antimicrobial Activity:

-

The thione group may disrupt microbial enzymes by binding to metal ions in their active sites.

-

-

Anticancer Properties:

-

Potential ability to inhibit key enzymes involved in cancer cell proliferation.

-

-

Enzyme Modulation:

-

Interaction with biological targets such as kinases or reductases through hydrogen bonding or coordination.

-

Mechanism of Action:

The presence of the thione group facilitates binding to biological macromolecules, enabling modulation of enzymatic pathways critical for disease progression.

Scientific Applications:

-

Drug Development: As a scaffold for designing enzyme inhibitors.

-

Chemical Biology: Studying sulfur-based functional groups in biological systems.

Industrial Applications:

The compound's unique structure allows it to be used as an intermediate in synthesizing more complex molecules for pharmaceuticals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume